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molecular formula C15H17O4P B3045832 Dibenzyl (hydroxymethyl)phosphonate CAS No. 114790-35-1

Dibenzyl (hydroxymethyl)phosphonate

Cat. No. B3045832
M. Wt: 292.27 g/mol
InChI Key: WDLFKHXFSWUHDD-UHFFFAOYSA-N
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Patent
US08232309B2

Procedure details

Charged an Emrys 5 mL process vial with 2.0 g (7.63 mmol) dibenzyl phosphite, 229 mg (7.63 mmol) paraformaldehyde powder, and 0.11 mL (0.76 mmol) triethylamine. The white mixture was heated in a microwave (Personal Chemistry) at 130° for 5 minutes. The crude oil was purified on silica gel, eluting with 50-100% ethyl acetate in hexane to provide 947 mg (42% yield) of the title compound, a colorless oil. MS (ESI) m/z: 181.1, 293.0 [M+H]+ 1H NMR (DMSO-d6) δ: 3.83 (m, 2H), 5.02 (d, 4H), 5.50 (m, 1H), 7.37 (m, 10H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[P:1]([O-:18])([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:19]=[O:20].C(N(CC)CC)C>>[CH2:3]([O:2][P:1]([CH2:19][OH:20])(=[O:18])[O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
P(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)[O-]
Name
Quantity
229 mg
Type
reactant
Smiles
C=O
Name
Quantity
0.11 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The white mixture was heated in a microwave (Personal Chemistry) at 130° for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The crude oil was purified on silica gel
WASH
Type
WASH
Details
eluting with 50-100% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OP(OCC1=CC=CC=C1)(=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 947 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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